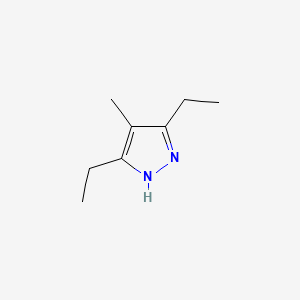

3,5-Diethyl-4-methylpyrazole

Description

Significance of Pyrazole (B372694) Scaffolds in Organic Chemistry and Related Disciplines

The pyrazole nucleus is a cornerstone in synthetic organic chemistry and is considered a "privileged scaffold" in medicinal chemistry. This designation stems from the recurring appearance of the pyrazole core in a multitude of biologically active compounds. Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antifungal properties.

Beyond pharmaceuticals, pyrazole-containing compounds are integral to the agrochemical industry, serving as active ingredients in fungicides and herbicides. Furthermore, their unique structural and electronic characteristics make them valuable in materials science for the development of dyes, fluorescent probes, and other functional materials. iucr.org The versatility of the pyrazole scaffold ensures its continued importance in diverse scientific and industrial applications.

Historical Development and Evolution of Substituted Pyrazole Research

The study of pyrazoles dates back to the late 19th century. A foundational moment in pyrazole synthesis was the work of German chemist Ludwig Knorr in 1883, who first synthesized a pyrazole derivative. Another key early method was developed by Hans von Pechmann in 1898, who synthesized pyrazole from acetylene (B1199291) and diazomethane. The classical Knorr-type reaction, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648), remains a fundamental and widely used method for preparing substituted pyrazoles.

Over the decades, research into substituted pyrazoles has evolved significantly. Early work focused on understanding the fundamental reactivity and properties of the pyrazole ring. As synthetic methodologies advanced, so did the ability to create a vast library of pyrazole derivatives with diverse substitution patterns. This has led to the discovery of numerous compounds with important applications, particularly in the pharmaceutical industry. Modern research continues to explore more efficient, regioselective, and environmentally benign synthetic routes to access novel pyrazole structures with tailored properties.

Unique Structural Features and Electronic Characteristics of Pyrazole Core Relevant to its Reactivity

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This arrangement imparts a unique combination of structural and electronic features that govern its reactivity. The ring system is planar and aromatic, fulfilling Hückel's rule with six delocalized π-electrons.

One of the most significant features of N-unsubstituted pyrazoles is annular tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions. This equilibrium can be influenced by the nature and position of substituents on the ring. cdnsciencepub.com Solid-state 13C NMR spectroscopy has been a valuable tool for studying this phenomenon, and in the case of 3,5-Diethyl-4-methylpyrazole, it has been used to analyze its tautomeric state in a crystalline form. cdnsciencepub.com

The electronic nature of the pyrazole ring is characterized by a π-excessive system, which makes it susceptible to electrophilic attack, preferentially at the C4 position. The two nitrogen atoms also play distinct roles in the ring's reactivity. One nitrogen atom is 'pyrrole-like' and can be deprotonated to form a pyrazolate anion, which is a potent nucleophile. The other nitrogen is 'pyridine-like' and is basic, capable of being protonated or coordinating to metal ions. This dual character allows pyrazoles to act as versatile ligands in coordination chemistry, a property demonstrated by this compound in forming complexes with cobalt(II). iucr.org

A study using high-resolution 13C nuclear magnetic resonance (NMR) in the solid state provided insight into the structure of this compound. The chemical shifts observed in the 13C NMR spectrum are detailed in the table below.

| Carbon Atom | Chemical Shift (ppm) |

| C3/C5 | 145.4 |

| C4 | 108.4 |

| CH2 (ethyl) | 17.6 |

| CH3 (ethyl) | 14.5 |

| CH3 (methyl) | 9.0 |

| Table 1: 13C NMR Chemical Shifts for this compound in the solid state. cdnsciencepub.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

13618-34-3 |

|---|---|

Molecular Formula |

C8H14N2 |

Molecular Weight |

138.21 g/mol |

IUPAC Name |

3,5-diethyl-4-methyl-1H-pyrazole |

InChI |

InChI=1S/C8H14N2/c1-4-7-6(3)8(5-2)10-9-7/h4-5H2,1-3H3,(H,9,10) |

InChI Key |

ZLCADPDOQZLZBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=NN1)CC)C |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diethyl 4 Methylpyrazole and Its Derivatives

Primary Synthetic Routes to the 3,5-Disubstituted Pyrazole (B372694) Nucleus

The construction of the 3,5-disubstituted pyrazole core, a key structural motif in many functional molecules, is predominantly achieved through several reliable synthetic pathways. These methods often involve the formation of the five-membered ring from acyclic precursors.

The most classical and widely employed method for synthesizing pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govdergipark.org.tr This approach, known as the Knorr pyrazole synthesis, offers a straightforward route to a diverse range of pyrazole derivatives. ijpcbs.com The reaction proceeds through the nucleophilic attack of the hydrazine on the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. nih.gov The versatility of this method lies in the ready availability of various substituted 1,3-diketones and hydrazines, allowing for the introduction of different substituents at various positions of the pyrazole ring. thieme-connect.com For instance, the reaction of 3-methyl-2,4-pentanedione (B1204033) with hydrazine would be a direct route to 3,5-diethyl-4-methylpyrazole.

| Reactant 1 | Reactant 2 | Product | Reference |

| 1,3-Diketone | Hydrazine | 3,5-Disubstituted Pyrazole | nih.govdergipark.org.tr |

| Acetylacetone | Hydrazine | 3,5-Dimethylpyrazole | youtube.com |

A significant challenge in the synthesis of unsymmetrically substituted pyrazoles from nonsymmetrical 1,3-diketones and substituted hydrazines is the potential formation of two regioisomers. conicet.gov.arnih.gov The regiochemical outcome of the cyclocondensation is influenced by several factors, including the nature of the substituents on both the diketone and the hydrazine, the reaction conditions, and the solvent. nih.govconicet.gov.ar

Research has shown that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.ar For example, the reaction of a nonsymmetrical 1,3-diketone with methylhydrazine in ethanol (B145695) often yields a mixture of regioisomers, whereas conducting the reaction in HFIP can lead to the formation of a single isomer in high yield. conicet.gov.ar Similarly, employing N,N-dimethylacetamide as a solvent has been shown to afford good yields and high regioselectivity in the condensation of 1,3-diketones with arylhydrazines. organic-chemistry.org The steric and electronic properties of the substituents on the 1,3-diketone also play a crucial role in directing the initial nucleophilic attack of the hydrazine, thereby influencing the final regioselectivity. beilstein-journals.orgsioc-journal.cn

| Solvent | Effect on Regioselectivity | Reference |

| Ethanol | Often leads to regioisomeric mixtures | conicet.gov.ar |

| 2,2,2-Trifluoroethanol (TFE) | Increased regioselectivity | conicet.gov.ar |

| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased regioselectivity | conicet.gov.ar |

| N,N-Dimethylacetamide (DMAc) | Good regioselectivity | nih.govorganic-chemistry.org |

To enhance the efficiency and sustainability of pyrazole synthesis, various catalytic systems have been developed for the cyclocondensation reaction. These catalysts often lead to higher yields, shorter reaction times, and milder reaction conditions. Both acid and base catalysts have been effectively used. For instance, a catalytic amount of sulfuric acid can facilitate the solventless condensation of a diketone and a hydrazine at room temperature, affording pyrazole derivatives in high yields. rsc.org

In recent years, the use of heterogeneous catalysts and green catalysts has gained significant attention. Nano-ZnO has been described as an efficient catalyst for the synthesis of 1,3,5-substituted pyrazoles, offering excellent yields and easy work-up procedures. nih.gov Ionic liquids, such as 3-methyl-1-(4-sulphonic acid)butylimidazolium hydrogen sulphate, have also been employed as reusable catalysts in solvent-free conditions, promoting high yields and shorter reaction times. ias.ac.in Furthermore, heteropolyacids have been shown to be effective catalysts, leading to excellent yields and reduced reaction times in the synthesis of pyrazolone (B3327878) derivatives. ijpcbs.com The development of such catalytic methods aligns with the principles of green chemistry by minimizing waste and energy consumption. tandfonline.comtandfonline.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, have emerged as powerful tools for the synthesis of complex molecules like pyrazoles. beilstein-journals.orgmdpi.comnih.gov MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. acs.org

Several catalytic systems have been developed to facilitate these one-pot syntheses. SmCl₃ has been used to catalyze the acylation of β-ketoesters to form 1,3-diketones, which then undergo cyclization with hydrazine to yield 3,4,5-substituted pyrazoles. beilstein-journals.org Another efficient one-pot, three-component procedure involves the condensation of an aromatic aldehyde and tosylhydrazine, followed by a cycloaddition with a terminal alkyne to produce 3,5-disubstituted 1H-pyrazoles in good yields. thieme-connect.comorganic-chemistry.org These one-pot strategies provide a convergent and efficient route to a wide range of substituted pyrazoles. nih.govresearchgate.net

In line with the growing emphasis on green chemistry, solvent-free and environmentally conscious methods for pyrazole synthesis have been extensively explored. tandfonline.comtandfonline.com These methods aim to reduce or eliminate the use of hazardous organic solvents, which are often a major source of chemical waste. tandfonline.com

Solventless condensation of diketones and hydrazines, often in the presence of a catalyst, has proven to be a highly effective and environmentally friendly approach. rsc.org For instance, the reaction can be carried out at room temperature using a catalytic amount of sulfuric acid, yielding pyrazole derivatives in high yields. rsc.org Microwave-assisted synthesis under solvent-free conditions has also been reported as a rapid and efficient method for generating pyrazole derivatives. nih.gov Another green approach involves the use of reusable catalysts like ionic liquids or solid supports, which can be easily separated from the reaction mixture and reused, further minimizing waste. ias.ac.intandfonline.com These solvent-free and environmentally benign methodologies offer significant advantages in terms of reduced environmental impact, cost-effectiveness, and operational simplicity. tandfonline.com

Transition Metal-Catalyzed Syntheses of this compound Analogues

Transition metal catalysis offers powerful and versatile methods for the construction of polysubstituted pyrazoles. Palladium and silver catalysts, in particular, have proven to be highly effective in facilitating the formation of the pyrazole ring through various reaction pathways.

Palladium-Catalyzed Reactions for Pyrazole Assembly

Palladium catalysts are instrumental in the synthesis of a wide array of pyrazole derivatives. These reactions often proceed through cross-coupling mechanisms, enabling the formation of carbon-carbon and carbon-nitrogen bonds to assemble the pyrazole core.

One notable method involves the palladium-catalyzed ring-opening reaction of 2H-azirines with hydrazones, which provides access to polysubstituted pyrazoles. organic-chemistry.org Research has shown that Pd(OAc)₂ is an effective catalyst for this transformation. organic-chemistry.org The reaction conditions can be optimized, and the method demonstrates good tolerance for various substituents on the starting materials. organic-chemistry.org

Another versatile approach is the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine or hydroxylamine, carbon monoxide, and an aryl iodide. organic-chemistry.org This method allows for the one-pot construction of pyrazole and isoxazole (B147169) derivatives. Additionally, palladium-catalyzed coupling of aryl triflates with pyrazole derivatives using specialized phosphine (B1218219) ligands like tBuBrettPhos can yield N-arylpyrazoles in high yields. organic-chemistry.org

Furthermore, palladium catalysis is crucial in the functionalization of the pyrazole ring itself. For instance, pyrazoles can act as directing groups for the palladium-catalyzed arylation of sp3 C-H bonds. nih.gov This reaction, often utilizing Pd(OAc)₂ as the catalyst and a silver(I) salt as a halide scavenger, allows for the introduction of aryl groups at specific positions. nih.gov The pyrazole directing group can later be removed, providing access to valuable β-phenethylamines. nih.gov

The table below summarizes selected palladium-catalyzed methods for the synthesis of pyrazole analogues.

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| Pd(OAc)₂ | 2H-Azirines, Hydrazones | Polysubstituted pyrazoles | Ring-opening reaction with a wide substrate scope. organic-chemistry.org |

| Palladium catalyst | Terminal alkyne, Hydrazine, Carbon monoxide, Aryl iodide | Substituted pyrazoles | Four-component coupling reaction. organic-chemistry.org |

| Pd(OAc)₂ / Ag₂O | N-Alkyl pyrazole, Aryl iodide | β-Arylated aliphatic amines (after ozonolysis) | Pyrazole-directed sp3 C-H arylation. nih.gov |

| Palladium catalyst | Aryl triflates, Pyrazole derivatives | N-Arylpyrazoles | Coupling reaction using tBuBrettPhos ligand. organic-chemistry.org |

Silver-Catalyzed Routes to Substituted Pyrazoles

Silver catalysts, particularly silver(I) salts, have emerged as effective promoters for the synthesis of substituted pyrazoles, often through cascade or multicomponent reactions. These methods are valued for their mild reaction conditions and high efficiency.

A significant application of silver catalysis is in the post-Ugi assembly of pyrazolo[1,5-a] organic-chemistry.orgresearchgate.netdiazepine (B8756704) scaffolds. beilstein-journals.orgnih.gov This sequence involves an initial Ugi four-component reaction followed by a silver(I) triflate-catalyzed intramolecular heteroannulation. beilstein-journals.orgnih.gov The silver catalyst activates an alkyne moiety towards nucleophilic attack by a pyrazole nitrogen, leading to the formation of the fused diazepine ring in high yields. beilstein-journals.orgnih.gov The proposed mechanism involves π-coordination of the silver catalyst to the triple bond, followed by an endo-dig cyclization. beilstein-journals.orgnih.gov

Silver catalysts are also employed in cascade reactions to construct fused pyrazolo-naphthyridine and -isoquinoline backbones. acs.org In these transformations, a silver(I) catalyst facilitates the activation of an alkyne, promoting an intramolecular nucleophilic attack by a nitrogen atom. acs.org The choice of the silver salt can be critical, with AgOTf often proving to be the most effective catalyst. acs.org

The following table highlights key aspects of silver-catalyzed pyrazole syntheses.

| Catalyst | Reactants | Product Type | Key Features |

| Silver(I) triflate | Pyrazole-tethered propargylamides (from Ugi reaction) | Pyrazolo[1,5-a] organic-chemistry.orgresearchgate.netdiazepines | Post-Ugi intramolecular heteroannulation with high yields. beilstein-journals.orgnih.gov |

| AgOTf | N-amidonaphthyridin ylide, Dialkyl acetylenedicarboxylates | Fused pyrazolo-naphthyridines and -isoquinolines | One-step cascade reaction with high efficiency. acs.org |

Photoredox and Oxidative Cyclization Methods for Pyrazole Formation

Visible-light photoredox catalysis has become a powerful tool for the synthesis of pyrazoles under mild conditions. These methods often involve radical intermediates and can enable unique reaction pathways that are not accessible through traditional thermal methods.

One innovative approach involves a relay visible-light photoredox catalysis strategy for the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. nih.gov This method utilizes a single photocatalyst to engage in multiple photoredox cycles, leading to the efficient construction of complex pyrazole scaffolds. nih.gov

Another photoredox-catalyzed method is the synthesis of pyrazoles through a domino sequence involving a photoclick cycloaddition followed by a photocatalyzed oxidative deformylation. acs.org This process uses α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde group acting as a photoremovable directing group. acs.org The reaction proceeds under green-light irradiation and offers a regioselective route to pyrazoles. acs.org

Organic photoredox catalysts, such as 2,4,6-triphenylpyrrolium tetrafluoroborate (B81430) (TPT), can also be used for the oxidative azolation of unactivated fluoroarenes with pyrazole derivatives. rsc.org This method allows for the formation of azole arenes under mild conditions. rsc.org

The table below provides an overview of selected photoredox and oxidative cyclization methods for pyrazole synthesis.

| Catalyst/Method | Reactants | Product Type | Key Features |

| Relay visible-light photoredox catalysis | Hydrazones, 2-Bromo-1,3-dicarbonyl compounds | Complex pyrazoles | Formal [4 + 1] annulation through multiple photoredox cycles. nih.gov |

| Photoclick cycloaddition/oxidative deformylation | α,β-Unsaturated aldehydes, Nitrile imines | Substituted pyrazoles | Domino reaction using a photoremovable directing group. acs.org |

| 2,4,6-Triphenylpyrrolium tetrafluoroborate (TPT) | Unactivated fluoroarenes, Pyrazole derivatives | Azole arenes | Organic photoredox-catalyzed nucleophilic aromatic substitution. rsc.org |

| Visible light photoredox catalysis | Hydrazine, Michael acceptors | Polysubstituted pyrazoles | Oxidation of hydrazine to diazene (B1210634) followed by addition to Michael acceptors. organic-chemistry.org |

Functionalization Strategies for this compound Derivatives

The functionalization of pre-existing pyrazole rings is a critical aspect of generating diverse derivatives with tailored properties. Key strategies include modifications at the pyrazole nitrogen (N1) and direct functionalization of the carbon atoms of the pyrazole ring.

Alkylation and Acylation of the Pyrazole Nitrogen (N1)

The N1 position of the pyrazole ring is a common site for functionalization, with alkylation and acylation being the most prevalent transformations. These reactions allow for the introduction of a wide variety of substituents, which can significantly influence the biological activity and physical properties of the resulting compounds.

N-alkylation of pyrazoles is typically achieved by reacting the pyrazole with an alkyl halide in the presence of a base. researchgate.net However, alternative methods have been developed to overcome the limitations of traditional approaches, such as the use of strong bases or high temperatures. One such method employs trichloroacetimidate (B1259523) electrophiles in the presence of a Brønsted acid catalyst. semanticscholar.org This approach provides good yields of N-alkyl pyrazoles, including benzylic and phenethyl derivatives. semanticscholar.org For unsymmetrical pyrazoles, this method often leads to a mixture of regioisomers, with the major product being determined by steric factors. semanticscholar.org

The use of solid-supported catalysts, such as crystalline aluminosilicates or aluminophosphates, offers another route for the N-alkylation of pyrazoles. google.comgoogle.com These catalysts can be used in reactions with alcohols or alcohol derivatives to produce N-alkylpyrazoles with high yields under relatively mild conditions. google.comgoogle.com

The table below summarizes different methods for the N-alkylation of pyrazoles.

| Reagent/Catalyst | Electrophile | Key Features |

| Brønsted acid | Trichloroacetimidates | Mild, acid-catalyzed N-alkylation. semanticscholar.org |

| Crystalline aluminosilicate/aluminophosphate | Alcohols/Alcohol derivatives | Heterogeneous catalysis with high yields. google.comgoogle.com |

| Base (e.g., K₂CO₃, NaH) | Alkyl halides | Traditional method, often requires strong base. researchgate.net |

Direct C-H Functionalization at the Pyrazole C4 Position

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the modification of heterocyclic compounds, including pyrazoles. rsc.org This approach avoids the need for pre-functionalized starting materials, streamlining the synthesis of complex molecules. The C4 position of the pyrazole ring is a common target for such transformations.

Palladium-catalyzed cross-coupling reactions are frequently employed for the direct functionalization of the C4 position. For instance, the halogenation of a tri-substituted pyrazole at the C4 position, followed by a palladium-catalyzed Negishi or Buchwald-Hartwig cross-coupling, allows for the introduction of carbon or nitrogen-based substituents. rsc.org The success of these challenging cross-couplings often relies on the use of specific phosphine ligands, such as XPhos and JosiPhos CyPF-tBu. rsc.org

Copper-promoted reactions also play a role in the direct functionalization of pyrazoles. For example, the dimerization of 5-aminopyrazoles can lead to the formation of pyrazole-fused pyridazines and pyrazines through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. nih.gov

The table below outlines selected methods for the C-H functionalization at the C4 position of pyrazoles.

| Catalyst/Reagent | Reaction Type | Functional Group Introduced | Key Features |

| Palladium/XPhos or JosiPhos CyPF-tBu | Negishi or Buchwald-Hartwig cross-coupling | Carbon or nitrogen-based substituents | Functionalization of a pre-halogenated C4 position. rsc.org |

| Copper promoter | Dimerization | Forms fused pyridazine (B1198779) or pyrazine (B50134) rings | Direct coupling of C-H bonds. nih.gov |

Synthesis of Pyrazole-Fused Heterocyclic Systems Utilizing Pyrazole Derivatives as Building Blocks

The synthesis of pyrazole-fused heterocycles is a significant area of research due to the diverse biological activities of these compounds. Methodologies typically involve the cyclocondensation of a pyrazole derivative, often containing an amino group, with a suitable 1,3-dielectrophilic species.

Construction of Pyrazolopyrimidines and Related Annulated Systems

Pyrazolopyrimidines are commonly synthesized from aminopyrazole precursors. For instance, the reaction of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a well-established route to pyrazolo[1,5-a]pyrimidines. researchgate.net Similarly, ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate serves as a starting point for pyrazolo[3,4-d]pyrimidines. nih.gov The reaction of 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with reagents like ethyl formate (B1220265) or N,N-dimethylformamide-dimethylacetal also leads to intermediates that can be cyclized to form pyrazolo[1,5-a]pyrimidines. d-nb.infonih.gov

Integration into Polycyclic Frameworks

The synthesis of more complex polycyclic frameworks often builds upon the pyrazolopyrimidine core. For example, pyrazolo[4,3-e] nih.govjocpr.comjocpr.comtriazolo[4,3-c]pyrimidine derivatives can be synthesized and subsequently isomerized to other polycyclic systems. nih.gov The construction of thieno[2,3-b]pyridine (B153569) moieties fused to a pyrazole-containing system has also been reported, starting from precursors derived from 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. nih.gov These examples highlight the modular nature of building complex heterocyclic systems, though again, specific instances starting from this compound are not documented in the surveyed literature.

Generation of Azopyrazole Derivatives

The synthesis of azopyrazoles typically involves the coupling of a diazonium salt with a pyrazole ring or the cyclization of an azo-containing precursor. A common method involves the reaction of 3-(2-(4-substitutedphenyl)-hydrazono)-pentane-2,4-dione with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives. jocpr.comjocpr.com These can be further functionalized, for instance, by acetylation. jocpr.comjocpr.com

An alternative strategy for creating a primary amine on the pyrazole ring, which could then be diazotized, is the reduction of an azo compound. For example, 4-(4-ethoxycarbonylphenylazo)-3,5-dimethyl-1-(2-acetyloxyethyl)pyrazole can be reduced to the corresponding 4-aminopyrazole derivative using hydrazine hydrate. researchgate.net

Reaction Mechanisms and Chemical Transformations Involving 3,5 Diethyl 4 Methylpyrazole Scaffolds

Detailed Mechanistic Pathways for Pyrazole (B372694) Ring Formation

The construction of the pyrazole ring system generally involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine (B178648) derivative. chim.it For 3,5-Diethyl-4-methylpyrazole, the key starting material is 3-methyl-2,4-pentanedione (B1204033). The reaction proceeds through a series of well-defined steps, beginning with nucleophilic attack and culminating in a cyclization and dehydration sequence to form the aromatic pyrazole ring.

Nucleophilic Addition and Subsequent Cyclization Steps

The synthesis of pyrazoles often begins with the nucleophilic addition of a hydrazine to a carbonyl group of a 1,3-dicarbonyl compound. nih.gov In the case of this compound, the reaction between 3-methyl-2,4-pentanedione and hydrazine hydrate (B1144303) would initiate with the attack of a nitrogen atom from hydrazine on one of the carbonyl carbons. This is followed by a proton transfer and the elimination of a water molecule to form a hydrazone intermediate.

The mechanism can be summarized as follows:

Nucleophilic attack: Hydrazine attacks one of the carbonyl groups of 3-methyl-2,4-pentanedione.

Intermediate formation: A hydrazone intermediate is formed after the loss of a water molecule.

Intramolecular cyclization: The terminal nitrogen of the hydrazone attacks the remaining carbonyl group.

Dehydration: A second water molecule is eliminated to form the final aromatic this compound.

Recent synthetic methodologies have also explored one-pot, three-component procedures for the preparation of substituted pyrazoles, which proceed through similar condensation and cycloaddition pathways. organic-chemistry.org

Intramolecular Rearrangements and Tautomerization Pathways

Once the pyrazole ring is formed, N-unsubstituted pyrazoles like this compound can undergo annular tautomerism. nih.gov This involves the migration of the proton between the two nitrogen atoms of the pyrazole ring. This is not a rearrangement of the carbon skeleton but a dynamic equilibrium between two tautomeric forms. For a symmetrically substituted pyrazole like 3,5-dimethylpyrazole, the two tautomers are identical. However, for unsymmetrically substituted pyrazoles, this equilibrium can be influenced by various factors. nih.gov

In the context of pyrazole synthesis, intramolecular rearrangements can also refer to processes like the van Alphen-Hüttel rearrangement, which involves the migration of a substituent from a nitrogen atom to a carbon atom of the pyrazole ring. researchgate.net However, for the direct synthesis of this compound from 3-methyl-2,4-pentanedione and hydrazine, such rearrangements are not typically observed. The primary post-formation dynamic process is the annular tautomerism.

Regiochemical Control and Stereoselectivity in Reactions of this compound

Regioselectivity becomes a critical consideration when unsymmetrical reagents are used in pyrazole synthesis. For instance, the reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, such as methylhydrazine, can lead to the formation of two regioisomeric pyrazoles. acs.org The outcome of such reactions is often dictated by the steric and electronic properties of the substituents on both reactants, as well as the reaction conditions. acs.orgbeilstein-journals.org

In the case of synthesizing this compound, the starting diketone is symmetrical with respect to the reactive carbonyl groups, and hydrazine is also a symmetrical reagent. Therefore, the issue of regioselectivity in the initial ring formation does not arise.

However, when this compound itself undergoes further reactions, such as N-alkylation or N-acylation, the two nitrogen atoms are diastereotopic due to the presence of the methyl group at the 4-position. While electronically similar, the steric environment around them could potentially lead to regioselectivity in reactions with bulky electrophiles, although this effect is expected to be minimal.

Stereoselectivity is not a factor in the formation of the planar pyrazole ring itself. However, if chiral centers are present in the substituents or if the pyrazole is part of a larger chiral molecule, diastereoselectivity in subsequent reactions can become an important aspect.

Proton Transfer Dynamics and Annular Tautomerism in N-Unsubstituted Pyrazoles

N-unsubstituted pyrazoles exist as a dynamic equilibrium of two annular tautomers due to the migration of a proton between the two ring nitrogen atoms. researchgate.net This proton transfer is a fundamental characteristic of the pyrazole system and influences its chemical and physical properties.

Theoretical studies have shown that the intramolecular proton transfer in pyrazoles has a high activation energy barrier. ias.ac.inencyclopedia.pub The proton exchange is predominantly an intermolecular process, often facilitated by solvent molecules or other pyrazole molecules, which leads to a much lower activation energy. encyclopedia.pubnih.gov

Influence of Substituents on Tautomeric Equilibria

The position of the tautomeric equilibrium in unsymmetrically substituted pyrazoles is influenced by the electronic nature of the substituents. nih.gov Electron-donating groups and electron-withdrawing groups can stabilize or destabilize one tautomer over the other. For instance, studies on 3(5)-substituted pyrazoles have shown that electron-donating groups tend to favor the tautomer where the substituent is at the 5-position, while electron-withdrawing groups often favor the 3-position. nih.gov

In 3,5-disubstituted pyrazoles, the interplay between the two substituents determines the favored tautomer. Theoretical and experimental studies on various 3,5-disubstituted pyrazoles have provided insights into these preferences. nih.gov For this compound, the ethyl groups at positions 3 and 5 are electronically similar, leading to a nearly equal population of the two tautomeric forms. The methyl group at the 4-position has a minor electronic influence on the tautomeric equilibrium.

| Substituent Type at C3/C5 | Favored Tautomer Position | Reference |

|---|---|---|

| Electron-donating (e.g., alkyl) | Generally prefers the 5-position | nih.gov |

| Electron-withdrawing (e.g., CF3) | Often prefers the 3-position | nih.gov |

| Amide/Ester groups | Dependent on other substituents and conditions | nih.gov |

Solvent Effects on Tautomeric Preferences

The solvent plays a crucial role in the tautomeric equilibrium of pyrazoles. nih.gov Polar solvents can interact with the different tautomers to varying extents, thereby shifting the equilibrium. nih.gov Hydrogen bonding between the solvent and the pyrazole's N-H and pyridine-like nitrogen atoms is a particularly important factor. researchgate.net

In polar protic solvents, the solvent can act as a shuttle for the proton transfer, facilitating the interconversion between tautomers. nih.gov The dielectric constant of the solvent also influences the relative stability of the tautomers, as they may have different dipole moments. nih.gov For pyrazoles, it has been observed that while solvent polarity affects the tautomeric ratio, both tautomers are often detectable across a wide range of solvents. nih.gov In some cases, increasing solvent polarity can lead to a more balanced equilibrium or even invert the preference. nih.gov

| Solvent Type | Effect on Tautomeric Equilibrium | Reference |

|---|---|---|

| Nonpolar solvents | Favors the less polar tautomer | researchgate.net |

| Polar aprotic solvents (e.g., DMSO) | Can favor one tautomer, but equilibrium is often observed | nih.gov |

| Polar protic solvents (e.g., water, methanol) | Facilitates proton transfer and can shift the equilibrium | nih.govresearchgate.net |

Electrophilic and Nucleophilic Reactivity of the Pyrazole Ring System

The pyrazole ring is an aromatic heterocyclic system characterized by the presence of two adjacent nitrogen atoms. This structural feature imparts a unique electronic distribution, making the ring susceptible to both electrophilic and nucleophilic attacks at specific positions. The reactivity of the pyrazole scaffold, including that of this compound, is a consequence of the interplay between the electron-donating and electron-withdrawing effects of the nitrogen atoms and the substituents on the ring. nih.govchemicalbook.com In its neutral state, the pyrazole ring is considered an electron-rich system, which readily engages in reactions with electrophiles. chim.it The presence of alkyl groups, such as the two ethyl groups at positions C3 and C5 and the methyl group at C4 in this compound, further enhances the electron density of the ring through their inductive effects, thereby increasing its nucleophilicity. chim.it

The C4 position of the pyrazole ring is the most electron-rich carbon atom, making it the preferred site for electrophilic aromatic substitution. chemicalbook.comquora.comnih.gov Theoretical calculations and experimental observations consistently show that the electron density is highest at C4. chemicalbook.comquora.com This is because the electron-withdrawing effect of the two nitrogen atoms is most pronounced at the adjacent C3 and C5 positions, leaving the C4 position relatively electron-rich. chemicalbook.com

Electrophilic attack at the C4 position proceeds through a stable cationic intermediate, which is more favored than the highly unstable intermediates that would be formed by attack at C3 or C5. rrbdavc.org Common electrophilic substitution reactions such as halogenation, nitration, and sulfonation readily occur at the C4 position. globalresearchonline.net For instance, the reaction of pyrazoles with N-bromosuccinimide (NBS) typically results in the selective bromination of the C4 position. encyclopedia.pub In the case of this compound, the presence of the electron-donating ethyl and methyl groups further activates the ring towards electrophilic attack, reinforcing the inherent preference for substitution at the C4 position.

| Reaction Type | Reagent | Typical Product at C4 |

| Halogenation | N-Bromosuccinimide (NBS) | 4-Bromo-3,5-diethyl-4-methylpyrazole |

| Nitration | Nitric Acid/Sulfuric Acid | 3,5-Diethyl-4-methyl-4-nitropyrazole |

| Sulfonation | Fuming Sulfuric Acid | This compound-4-sulfonic acid |

In contrast to electrophilic substitution, nucleophilic attack on the pyrazole ring is less common and generally requires the presence of activating groups. chim.it The C3 and C5 positions are the most electrophilic carbon atoms in the pyrazole ring due to their proximity to the electronegative nitrogen atoms, which significantly reduce their electron density. nih.govchemicalbook.comresearchgate.net This deactivation makes them susceptible to attack by strong nucleophiles. researchgate.netnih.gov

The introduction of electron-withdrawing groups on the pyrazole ring can enhance its reactivity towards nucleophiles. chim.it However, even without such groups, suitably functionalized pyrazoles can undergo nucleophilic substitution. For example, pyrazoles with leaving groups such as halogens at the C3 or C5 position can react with nucleophiles. nih.gov For this compound, direct nucleophilic attack on the carbon atoms of the ring is challenging due to the presence of electron-donating alkyl groups. However, functionalization of the ethyl groups at C3 and C5 could provide sites for subsequent nucleophilic reactions.

| Position | Reason for Susceptibility to Nucleophilic Attack | Example of a Potential Reaction |

| C3 | Reduced electron density due to adjacent nitrogen atoms. | Reaction with a strong nucleophile if a suitable leaving group is present. |

| C5 | Reduced electron density due to adjacent nitrogen atoms. | Reaction with a strong nucleophile if a suitable leaving group is present. |

The reactivity of the pyrazole ring is significantly influenced by the pH of the reaction medium, a consequence of its amphoteric nature. nih.gov Pyrazoles can act as both weak acids and weak bases. mdpi.com

In acidic media , the pyridine-like N2 nitrogen atom is protonated, forming a pyrazolium (B1228807) cation. chemicalbook.com This protonation leads to a significant decrease in the electron density of the ring, making it more resistant to electrophilic attack. chemicalbook.comrrbdavc.org Interestingly, while electrophilic substitution is generally disfavored in acidic conditions, protonation can alter the regioselectivity. In some cases, electrophilic substitution of the pyrazolium cation can occur preferentially at the C3 position rather than the C4 position. chemicalbook.com

In basic media , the pyrrole-like N1 nitrogen can be deprotonated by a strong base to form a pyrazole anion. chemicalbook.com The resulting anion is significantly more electron-rich and, therefore, more reactive towards electrophiles. chemicalbook.comglobalresearchonline.net However, the pyrazole anion is generally less reactive towards nucleophiles. chemicalbook.com The synthesis of certain pyrazole derivatives takes advantage of the varied reactivity in different pH conditions. For instance, the outcome of the reaction between unsymmetrical 1,3-diketones and hydrazine to form pyrazoles can depend on the pH of the medium. chemicalbook.com

| Medium | Effect on Pyrazole Ring | Impact on Reactivity |

| Acidic | Protonation at N2 to form a pyrazolium cation. | Decreased reactivity towards electrophiles; potential change in regioselectivity of electrophilic substitution. |

| Basic | Deprotonation at N1 to form a pyrazole anion. | Increased reactivity towards electrophiles; decreased reactivity towards nucleophiles. |

Coordination Chemistry of 3,5 Diethyl 4 Methylpyrazole Ligands

Ligand Design Principles and Coordination Modes of Substituted Pyrazoles

The design of pyrazole-based ligands is a cornerstone of modern coordination chemistry, offering a platform to construct complexes with tailored properties for applications in catalysis, materials science, and medicine. researchgate.net The substituents on the pyrazole (B372694) ring, such as the ethyl and methyl groups in 3,5-diethyl-4-methylpyrazole, play a crucial role in dictating the ligand's behavior.

The versatility of pyrazole ligands stems from the presence of two nitrogen atoms within the five-membered ring, which can coordinate to metal ions in various ways. researchgate.netresearchgate.net The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and, significantly, the steric and electronic effects of the substituents on the pyrazole ring. core.ac.ukmdpi.com

Monodentate vs. Bidentate Pyrazole Ligand Behavior

A fundamental aspect of pyrazole coordination chemistry is the distinction between monodentate and bidentate behavior. researchgate.netnih.gov A monodentate ligand binds to a central metal ion through a single donor atom. libretexts.orglibretexts.org In the case of a neutral pyrazole molecule, it typically coordinates to a metal center via one of its nitrogen atoms. researchgate.netlibretexts.org The specific nitrogen atom involved in coordination can be influenced by the substitution pattern on the pyrazole ring.

Conversely, a bidentate ligand can bind to a central metal ion through two donor atoms. libretexts.orgvaia.com While a single pyrazole ring itself is generally considered a monodentate ligand, the deprotonation of the N-H proton to form a pyrazolate anion allows for bidentate coordination. This anionic pyrazolate can then bridge two metal centers. researchgate.netresearchgate.net Furthermore, the incorporation of additional donor groups onto the pyrazole scaffold can create true bidentate or even polydentate ligands. researchgate.net

The choice between monodentate and bidentate coordination is a delicate balance of steric and electronic factors. For instance, bulky substituents at the 3 and 5 positions, such as the ethyl groups in this compound, can sterically hinder the close approach of multiple metal centers, potentially favoring monodentate coordination in certain systems. However, these same substituents can also influence the electronic properties of the pyrazole ring, affecting its basicity and, consequently, its coordinating ability. core.ac.uk

Bridging Modes of Pyrazole Ligands in Polynuclear Systems

One of the most significant features of pyrazole-based ligands is their ability to act as bridging ligands, connecting two or more metal centers to form polynuclear complexes. researchgate.netresearchgate.netnih.gov This bridging capability arises from the presence of the two nitrogen atoms in the pyrazole ring, which can each coordinate to a different metal ion. researchgate.netyoutube.com

The deprotonated pyrazolate anion is a particularly effective bridging ligand. researchgate.netresearchgate.net The two nitrogen atoms of the pyrazolate can bridge two metal centers in a variety of orientations, leading to the formation of diverse polynuclear architectures, including dinuclear, trinuclear, and even larger cluster complexes. researchgate.netcore.ac.uk The nature of the substituents on the pyrazole ring can influence the geometry and stability of these bridged systems.

Synthesis and Structural Characterization of Metal-Pyrazole Complexes

The synthesis of metal complexes with this compound ligands typically involves the reaction of a suitable metal salt with the pyrazole ligand in an appropriate solvent. nih.govnih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides detailed information about the molecular structure, and various spectroscopic methods (e.g., IR, NMR, UV-Vis) that probe the coordination environment of the metal ion. nih.govutmb.eduresearchgate.net

Mononuclear Coordination Complexes of this compound with Transition Metals

Mononuclear complexes feature a single metal center coordinated by one or more this compound ligands. libretexts.orgvaia.com In these complexes, the pyrazole ligand typically acts as a monodentate ligand, coordinating to the metal ion through one of its nitrogen atoms. researchgate.net The other coordination sites on the metal are occupied by other ligands, such as halides, water molecules, or other solvent molecules. mdpi.com

The synthesis of these complexes often involves a simple mixing of the metal salt and the pyrazole ligand in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-anions can influence the final product.

Table 1: Examples of Mononuclear Transition Metal Complexes with Substituted Pyrazoles

| Metal Ion | Other Ligands | Coordination Geometry | Reference |

| Ni(II) | Cl⁻, H₂O | Octahedral | researchgate.net |

| Co(II) | Cl⁻ | Tetrahedral | researchgate.net |

| Cu(II) | Cl⁻, H₂O | Distorted Square Planar/Octahedral | researchgate.netnih.gov |

| Zn(II) | NCS⁻ | Tetrahedral | scilit.com |

Note: This table provides generalized examples based on complexes with similarly substituted pyrazoles. The specific coordination environment can vary.

Oligonuclear and Polynuclear Pyrazole-Bridged Complexes

The ability of the pyrazolate anion of this compound to bridge metal centers is key to the formation of oligonuclear and polynuclear complexes. researchgate.netnih.govlibretexts.org These complexes contain two or more metal ions linked by one or more pyrazolate bridges. researchgate.net The synthesis of these systems often requires the use of a base to deprotonate the pyrazole ligand, facilitating the formation of the bridging pyrazolate anion. researchgate.net

The resulting structures can be quite diverse, ranging from simple dinuclear complexes to more complex cage-like structures. researchgate.net The steric bulk of the diethyl and methyl substituents on the pyrazole ring can play a significant role in determining the final architecture of the polynuclear assembly.

Table 2: Common Bridging Modes of Pyrazolate Ligands

| Bridging Mode | Description |

| μ-N1,N2 | The two nitrogen atoms of the pyrazolate bridge two metal centers. |

| μ₃-N1,N2,X | The pyrazolate and another atom (X) from a substituent bridge three metal centers. |

Self-Assembly of Pyrazole-Based Supramolecular Structures and Metal-Organic Frameworks

The principles of self-assembly, driven by non-covalent interactions such as hydrogen bonding and metal-ligand coordination, can be harnessed to construct intricate supramolecular architectures and metal-organic frameworks (MOFs) from pyrazole-based ligands like this compound. researchgate.netmdpi.comnih.govfrontiersin.org

The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the pyridinic nitrogen atom can act as a hydrogen bond acceptor, leading to the formation of extended hydrogen-bonded networks in the solid state. researchgate.net When combined with metal ions, the directional nature of the coordination bonds allows for the rational design and synthesis of crystalline MOFs with porous structures. digitellinc.com

The specific size and shape of the pores in these MOFs can be tuned by varying the substituents on the pyrazole ligand. The ethyl and methyl groups of this compound would influence the resulting framework's topology and properties, such as gas sorption and catalytic activity. The self-assembly process can lead to a variety of structures, from discrete molecular cages to extended one-, two-, or three-dimensional networks. researchgate.net

Influence of Steric and Electronic Factors of this compound on Coordination Properties

This section would have discussed the impact of the ethyl groups at the 3 and 5 positions and the methyl group at the 4 position of the pyrazole ring on the ligand's coordination behavior. The analysis would have focused on:

Electronic Effects: The electron-donating nature of the alkyl substituents and its effect on the electron density of the pyrazole ring's nitrogen atoms, which in turn would influence the strength of the metal-ligand bond.

Detailed research findings, including comparative data with other substituted pyrazole ligands, would have been presented.

Data Tables

Interactive data tables presenting specific bond lengths, bond angles, spectroscopic data (such as IR and NMR shifts), and thermodynamic stability constants of metal complexes with this compound would have been included here. This would have allowed for a quantitative comparison and a deeper understanding of the structure-property relationships.

Table of Compounds Mentioned

A table listing all chemical compounds discussed in the article would have been provided for clarity and reference.

The absence of any dedicated studies on the coordination chemistry of this compound in the current body of scientific literature prevents a detailed and scientifically accurate discussion as per the requested outline. Further experimental research is required to elucidate the coordination properties of this specific pyrazole derivative.

Catalytic Applications of 3,5 Diethyl 4 Methylpyrazole and Its Metal Complexes

Role of Pyrazole (B372694) Ligands in Homogeneous Transition Metal Catalysis

Pyrazole and its derivatives are highly effective chelating agents for a wide range of transition metals. nih.gov Their utility in homogeneous catalysis stems from several key features. As aromatic N-heterocycles, they possess a Brønsted acidic NH group adjacent to a basic sp²-hybridized nitrogen atom. cnr.it This dual character allows pyrazoles to act as proton-responsive ligands. They can be easily deprotonated to form pyrazolate anions, which can bridge multiple metal centers, or they can engage in hydrogen bonding interactions, influencing the reaction environment. cnr.it

A crucial aspect of pyrazole ligands is their ability to facilitate "metal-ligand cooperation." In this mechanistic paradigm, the ligand is not a passive spectator but actively participates in bond activation steps. cnr.it For instance, the pyrazole's NH group can act as an internal acid/base catalyst, assisting in the cleavage or formation of bonds at the metal center without a formal change in the metal's oxidation state. cnr.it This cooperative action is fundamental to many catalytic cycles, including hydrogenation and dehydrogenation reactions. The steric and electronic properties of the pyrazole ring can be systematically tuned by altering the substituents, such as the diethyl and methyl groups in 3,5-diethyl-4-methylpyrazole, allowing for fine control over the catalytic process. nih.gov

Enhancement of Catalytic Potency and Selectivity through Pyrazole Coordination

The coordination of a pyrazole ligand like this compound to a transition metal center can dramatically enhance catalytic performance. The substituents on the pyrazole ring—in this case, two ethyl groups at the 3 and 5 positions and a methyl group at the 4 position—exert significant steric and electronic influence. The ethyl and methyl groups are electron-donating, which increases the electron density on the pyrazole's nitrogen atoms. This enhanced donor capacity can stabilize higher oxidation states of the metal center and modulate its reactivity.

Steric hindrance is another critical factor. The bulky ethyl groups can create a specific pocket around the metal center, which can favor the binding of certain substrates over others, thereby enhancing selectivity. This steric control can influence regioselectivity (which position on a molecule reacts) and enantioselectivity (which chiral version of a product is formed). Research on related pyrazole-based ligands has demonstrated that modifying the steric and electronic nature of the substituents directly impacts catalytic activity and selectivity. For example, in palladium-catalyzed ketone α-arylation, increasing the steric bulk of the pyrazole wingtip substituent led to a significant increase in turnover frequency (TOF), showcasing the power of ligand design.

Table 1: Influence of Pyrazole Ligand Substitution on Catalytic Activity

This table illustrates how modifying substituents on a pyrazole-based ligand impacts the maximum turnover frequency (TOFmax) in the palladium-catalyzed α-arylation of propiophenone. While this data is for N-aryl-pyrazole-functionalized pyridinium (B92312) amidate (PYA) ligands, it demonstrates the principle that tuning the steric and electronic properties of the pyrazole moiety, a concept directly applicable to this compound, can dramatically enhance catalytic rates.

| Complex | Pyrazole Wingtip Substituent | TOFmax (h-1) |

| 5d | Methyl | 420 |

| 5e | Phenyl | 1180 |

| 5f | 3,5-Dimethylphenyl | 520 |

| 5g | Isopropyl | 1200 |

| Data sourced from a study on related palladium(II) complexes with chelating PYA ligands. |

Specific Reaction Domains Where this compound Ligands Show Promise

While direct catalytic applications of this compound are not extensively documented, the proven success of structurally similar substituted pyrazoles in various reaction domains highlights its significant potential. The specific arrangement of its alkyl groups makes it a promising candidate for catalysts in several key transformations.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. The ligand's role is paramount in stabilizing the palladium catalyst and facilitating the elementary steps of oxidative addition, transmetalation, and reductive elimination. Pyrazole-based ligands have been successfully employed in this area. For instance, C-H activation at the 3-position of a pyrazole ring, a form of cross-coupling, has been achieved using palladium(II) catalysis. cnr.it This demonstrates the suitability of the pyrazole core for such transformations. A ligand like this compound would be expected to form stable, active palladium complexes, with its alkyl groups providing the necessary solubility and steric environment to promote high efficiency and selectivity in reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

In homogeneous hydrogenation, transition metal complexes catalyze the addition of hydrogen across a double or triple bond. nih.gov Protic pyrazole ligands are particularly well-suited for this, often engaging in metal-ligand cooperation to facilitate the catalytic cycle. cnr.it The NH group of the pyrazole can participate in the heterolytic cleavage of H₂, a key step in many hydrogenation mechanisms. The steric bulk provided by the diethyl and methyl groups of this compound could also be beneficial for creating chiral environments, potentially enabling asymmetric hydrogenation reactions to produce enantiomerically enriched products.

Directly converting a carbon-hydrogen (C-H) bond into a carbon-carbon or carbon-heteroatom bond is a major goal in catalysis, as it offers a more atom-economical synthetic route. Palladium-catalyzed C-H activation has been demonstrated on pyrazole rings themselves, indicating the compatibility of this ligand class with such reactions. cnr.it Furthermore, pyrazole-containing ligands have been shown to act as effective ancillary ligands in palladium-catalyzed C-H functionalization of other substrates, such as the α-arylation of ketones. In these reactions, the ligand stabilizes the active catalytic species and influences the rate-limiting steps. The electron-rich nature of this compound would be expected to support the oxidative addition of the C-H bond to the metal center, a critical step in many C-H activation cycles.

The Dehydrogenative Heck Reaction (DHR) is a variation of the classic Heck reaction that avoids the need for pre-halogenated starting materials by instead proceeding via C-H activation. This makes it a more sustainable and efficient process. The choice of ligand is critical for achieving high yields and selectivity. While N-phenylpyrazole has been used in these reactions, studies have also shown that ligands can significantly improve catalyst stability and regioselectivity. For example, the alkenylation of N-methylpyrazole and 3,5-dimethyl-N-methylpyrazole has been accomplished using a palladium catalyst. The steric and electronic profile of this compound makes it an excellent candidate ligand for palladium or other metal catalysts in DHRs, where it could potentially enhance catalyst lifetime and control the regiochemical outcome of the C-C bond formation.

Advanced Spectroscopic and Structural Characterization of 3,5 Diethyl 4 Methylpyrazole Compounds

Single-Crystal X-ray Diffraction for Definitive Molecular and Crystal Structure Elucidation

For instance, studies on similar pyrazole (B372694) compounds, like 3(5),4-dimethylpyrazole and 3,4,5-trimethylpyrazole, have revealed how substitution patterns influence crystal packing and hydrogen-bonding motifs. nih.gov In the case of 3(5),4-dimethylpyrazole, the molecules form trimers through N-H···N hydrogen bonds. nih.gov The structure of other pyrazole derivatives has also been confirmed using this method, highlighting its importance in structural characterization. nih.govmdpi.comnih.gov Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with X-ray diffraction data to refine and understand the crystal structure. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for Pyrazole Derivatives

| Compound | Crystal System | Space Group | Key Hydrogen Bonding Motif |

|---|---|---|---|

| 3(5),4-Dimethylpyrazole | --- | --- | Trimeric N-H···N bonds |

| 3,4,5-Trimethylpyrazole | --- | --- | Chains via N-H···N bonds |

| 4-Bromo-3-phenylpyrazole | Triclinic | Pī | Trimeric hydrogen bonds |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structural and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the structure and dynamics of molecules in solution. nih.govnih.govresearchgate.netvisnav.in

¹H and ¹³C NMR spectroscopy are routinely used to confirm the molecular structure of pyrazole derivatives by identifying the chemical environment of each proton and carbon atom. nih.govvisnav.innanobioletters.com The chemical shifts, coupling constants, and signal intensities in the NMR spectra provide a detailed fingerprint of the molecule, allowing for the verification of substituent placement on the pyrazole ring. nanobioletters.comrsc.orgresearchgate.net

A key aspect of pyrazole chemistry is annular tautomerism, where the N-H proton can reside on either of the two nitrogen atoms. nih.govcdnsciencepub.com NMR spectroscopy is a powerful technique to study this phenomenon in solution. nih.govfu-berlin.de The tautomeric equilibrium is influenced by factors such as the nature of substituents, solvent polarity, and temperature. nih.gov For unsymmetrically substituted pyrazoles, distinct sets of signals for each tautomer can often be observed, particularly at low temperatures where the rate of proton exchange is slow. fu-berlin.de For example, in 3(5)-methylpyrazole, the 5-methyl tautomer is slightly more stable in solution. cdnsciencepub.com

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Pyrazoles

| Compound | Nucleus | C3/C5 | C4 | Methyl/Ethyl Groups |

|---|---|---|---|---|

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | ¹³C | 154.7, 145.8 | 103.2 | 21.7, 19.6, 14.2, 13.15 |

| 3,5-diethyl-1-phenyl-1H-pyrazole rsc.org | ¹H | --- | 6.08 (s, 1H) | 2.68 (m, 4H), 1.36-1.21 (m, 6H) |

Dynamic NMR (DNMR) is a specialized NMR technique used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as proton exchange and conformational changes. researchgate.netresearchgate.net In the context of 3,5-diethyl-4-methylpyrazole, DNMR can provide quantitative information about the kinetics of the intermolecular proton exchange between the nitrogen atoms of the pyrazole ring. nih.govresearchgate.net

As the temperature is varied, the rate of proton exchange changes, leading to characteristic changes in the NMR lineshapes, from separate sharp signals at low temperatures (slow exchange) to a single broad signal at intermediate temperatures, and finally a single sharp signal at high temperatures (fast exchange). researchgate.netresearchgate.net Analysis of these lineshapes allows for the determination of the activation energy for the proton transfer process. nih.gov Studies on pyrazole and its derivatives have shown that the N-H signal shifts to a higher field (upfield) with increasing temperature, which is attributed to the breaking of intermolecular hydrogen bonds. researchgate.net This technique can also be used to study the rotational barriers of the ethyl groups attached to the pyrazole ring.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions. researchgate.nettandfonline.commdpi.com

In the IR spectrum of this compound, characteristic absorption bands are expected for the N-H stretching vibration, C-H stretching of the alkyl groups and the pyrazole ring, and various ring stretching and bending modes. The position and shape of the N-H stretching band can be particularly informative about the extent of hydrogen bonding in the sample. researchgate.net In hydrogen-bonded pyrazole systems, this band is often broad and shifted to lower frequencies compared to the free N-H group. researchgate.net

Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and vibrations of non-polar bonds. The combination of both techniques provides a more complete vibrational analysis of the molecule. Computational methods are often employed to calculate the theoretical vibrational frequencies, which aids in the assignment of the experimental bands. tandfonline.com

Table 3: Typical Vibrational Frequencies (cm⁻¹) for Pyrazole Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3400-3500 (monomer) researchgate.net | Broadens and shifts to lower frequency with H-bonding. researchgate.net |

| C-H Stretch (Aromatic) | ~3100 | --- |

| C-H Stretch (Alkyl) | 2850-3000 | --- |

| C=C/C=N Ring Stretch | 1400-1600 | Multiple bands expected. |

| Methyl/Ethyl Bending | 1370-1465 | --- |

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic structure and photophysical properties of molecules. nih.govtandfonline.commdpi.com The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyrazole ring. researchgate.net

The position and intensity of these absorption bands can be influenced by the substituents on the pyrazole ring and the solvent. tandfonline.com Fluorescence spectroscopy can provide information about the excited state properties of the molecule, including its fluorescence quantum yield and lifetime. Metal complexes of pyrazole derivatives have been shown to exhibit enhanced fluorescence intensity compared to the free ligand. tandfonline.com Photochromic pyrazole derivatives have also been studied, where UV irradiation induces changes in the absorption spectrum. mdpi.com

Advanced Spectroscopic Techniques

Beyond the core techniques, other advanced spectroscopic methods can provide further insights into the properties of this compound. Mass spectrometry, for instance, is used to determine the molecular weight and fragmentation pattern of the compound, which can help in its identification and structural elucidation. rsc.org Solid-state NMR is another powerful technique for studying the structure and dynamics of pyrazoles in the solid state, providing a bridge between solution-phase NMR data and solid-state structures from X-ray diffraction. cdnsciencepub.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Metal-Ligand Bonding Insights

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful technique for investigating the electronic environment of atomic nuclei in solid materials. wikipedia.org It is particularly sensitive to the electric field gradient (EFG) at the nucleus, which is primarily influenced by the distribution of valence electrons involved in chemical bonding. wikipedia.org This makes NQR an ideal tool for probing the nature of metal-ligand bonds in coordination complexes of this compound.

NQR spectroscopy operates on the principle of the interaction between the nuclear electric quadrupole moment of a nucleus (for nuclei with a spin quantum number I > 1/2) and the surrounding EFG. wikipedia.orgdu.ac.in This interaction leads to quantized energy levels, and transitions between these levels can be induced by applying radiofrequency radiation. du.ac.in The resulting resonance frequencies are unique to a specific chemical environment, providing a fingerprint of the electronic structure around the quadrupolar nucleus. wikipedia.org

In the context of metal complexes of this compound, the nitrogen atoms of the pyrazole ring are common coordination sites. The ¹⁴N nucleus (I=1) is NQR active and its resonance frequencies would be highly sensitive to changes in the electron density upon coordination to a metal center. By measuring the ¹⁴N NQR frequencies and the corresponding quadrupole coupling constants (QCC) and asymmetry parameters (η), one can gain valuable insights into:

The nature of the metal-ligand bond: The degree of covalent and ionic character of the M-N bond can be inferred from the changes in the ¹⁴N QCC upon complexation.

Electron distribution within the pyrazole ring: Coordination to a metal ion alters the electron distribution within the pyrazolate ligand, which is reflected in the NQR parameters.

Structural information: In some cases, NQR can distinguish between different coordination modes or crystallographically inequivalent ligand molecules within the unit cell.

While specific NQR data for this compound complexes are not available, studies on other nitrogen-containing heterocyclic ligands demonstrate the utility of this technique. The determination of NQR parameters allows for a detailed electronic characterization of the coordination sphere, complementing the structural information obtained from X-ray diffraction.

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. as-proceeding.commdpi.com This method partitions the crystal space into regions where the electron density of a pro-molecule dominates over the pro-crystal, providing a graphical representation of the molecular shape and its contact patches with neighboring molecules. mdpi.com For substituted pyrazoles like this compound, this analysis is crucial for understanding how molecules pack in the solid state and which non-covalent interactions govern the supramolecular architecture.

Studies on related substituted pyrazole compounds reveal a variety of intermolecular interactions that are likely to be present in the crystal structure of this compound. nih.govnih.goveurjchem.com These include:

N-H···N Hydrogen Bonds: In the solid state, pyrazole derivatives often form hydrogen-bonded dimers or catemers (chains) through the interaction of the pyrrolic N-H group of one molecule with the pyridinic nitrogen atom of a neighboring molecule. nih.gov

C-H···π Interactions: The ethyl and methyl substituents on the pyrazole ring can participate in C-H···π interactions with the aromatic ring of adjacent molecules.

π···π Stacking: The planar pyrazole rings can engage in π···π stacking interactions, contributing to the stability of the crystal lattice. as-proceeding.com

van der Waals Forces: A significant portion of the crystal packing is often governed by weaker, non-directional van der Waals forces, particularly H···H contacts. nih.gov

A representative breakdown of intermolecular contacts for a substituted pyrazole, as determined by Hirshfeld surface analysis, is presented in the table below. This data, while not specific to this compound, illustrates the typical contributions of various interactions to the crystal packing of such compounds.

| Interaction Type | Contribution (%) |

|---|---|

| H···H | ~40-60 |

| C···H/H···C | ~10-20 |

| N···H/H···N | ~5-15 |

| O···H/H···O (if applicable) | Variable |

| Other (e.g., π···π, C···N) | Variable |

The analysis of the crystal packing of related pyrazoles, such as 3(5),4-dimethylpyrazole and 3,4,5-trimethylpyrazole, shows that they can form trimers or chains through N-H···N hydrogen bonds. nih.gov The specific packing motif adopted by this compound would depend on the interplay of these various intermolecular forces, which could be definitively characterized through single-crystal X-ray diffraction and subsequent Hirshfeld surface analysis.

Theoretical and Computational Studies of 3,5 Diethyl 4 Methylpyrazole

Quantum Chemical Studies of Intermolecular Interactions, including Hydrogen Bonding

Extensive searches of scientific literature and computational chemistry databases have revealed a significant lack of specific quantum chemical studies focused on the intermolecular interactions and hydrogen bonding of the isolated compound 3,5-diethyl-4-methylpyrazole.

While research exists on the crystal structure of coordination complexes involving this compound as a ligand, these studies primarily focus on the interaction between the pyrazole (B372694) and a central metal ion, such as copper. researchgate.net The intermolecular forces detailed in such work are typically weak interactions within the crystal lattice of the metal complex, for instance, C-H···Cl hydrogen bonds, rather than the self-association of the pyrazole molecule itself through hydrogen bonding. researchgate.net

Currently, there are no available publications presenting detailed research findings or data tables from quantum chemical calculations—such as Density Functional Theory (DFT) studies—on the dimers or larger clusters of this compound. Consequently, information regarding the preferred hydrogen bonding motifs (e.g., catemers, dimers), interaction energies, optimized geometries, or vibrational frequency shifts upon hydrogen bond formation for this specific pyrazole derivative is not present in the accessible scientific literature.

Further theoretical and computational investigations are required to elucidate the nature and strength of the intermolecular forces that govern the supramolecular chemistry of this compound.

Future Directions and Emerging Research Areas for 3,5 Diethyl 4 Methylpyrazole

Development of Novel Green Synthetic Methodologies

Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on hazardous solvents, harsh reaction conditions, and generate significant chemical waste, posing challenges to environmental sustainability. benthamdirect.com The future of 3,5-Diethyl-4-methylpyrazole synthesis lies in the adoption of green chemistry principles to create more efficient, cost-effective, and environmentally benign processes. researchgate.net

Research is increasingly focused on methodologies that minimize or eliminate the use of toxic substances. Key areas of development include:

Solvent-Free and Aqueous Synthesis: Moving away from volatile organic solvents is a primary goal. Reactions conducted in water or polyethylene (B3416737) glycol (PEG) have shown promise for the synthesis of other pyrazoles. researchgate.net Catalyst-free synthesis under ultrasonic radiation in aqueous media is another emerging eco-friendly approach. researchgate.net

Alternative Energy Sources: Microwave irradiation and ultrasonic-assisted synthesis are proving to be highly effective green techniques. researchgate.netnih.gov These methods often lead to significantly shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov

One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, reducing the need for intermediate purification steps and minimizing waste. researchgate.net The development of a one-pot synthesis for this compound from appropriate aldehydes, hydrazine (B178648) derivatives, and active methylene (B1212753) compounds is a key research target.

Recyclable Catalysts: The use of heterogeneous or magnetic nanocatalysts that can be easily recovered and reused for multiple reaction cycles is a cornerstone of green synthesis. researchgate.netrsc.org Research into catalysts like zirconia-doped molybdenum oxide or functionalized magnetic nanoparticles could pave the way for sustainable production of pyrazole derivatives. rsc.orgsciencegate.app

Table 1: Promising Green Synthetic Approaches for Pyrazole Derivatives

| Green Methodology | Key Advantages | Potential for this compound | Relevant Findings |

|---|---|---|---|

| Ultrasonic/Microwave-Assisted Synthesis | Reduced reaction time, increased yields, energy efficiency. | High potential for rapid and efficient synthesis from precursors. | Microwave and grinding techniques have been shown to be environmentally tolerant and efficient for synthesizing other pyrazole derivatives. nih.gov |

| Aqueous/Solvent-Free Reactions | Eliminates hazardous organic solvents, simplifies workup. | Feasible, particularly using surfactants like CTAB or green solvents like PEG-400. | One-pot synthesis of substituted pyrazoles has been achieved in PEG-400 and water without a catalyst. researchgate.net |

| Multi-Component Reactions (MCRs) | High atom economy, operational simplicity, reduced waste. | Ideal for creating the substituted pyrazole core in a single, efficient step. | MCRs are recognized as efficient and environmentally friendly methods compared to traditional linear syntheses. researchgate.net |

| Recyclable Nanocatalysts | Catalyst can be recovered and reused, cost-effective, low environmental impact. | Development of a specific recyclable catalyst for its synthesis could enable sustainable, large-scale production. | Fe3O4@SiO2-based nanocatalysts have been successfully used and recycled for synthesizing other amino-pyrazole derivatives. rsc.org |

Exploration of Pyrazole-Based Ligands in Advanced Catalytic Cycles

The pyrazole scaffold is a versatile building block in coordination chemistry, and its derivatives are increasingly explored as ligands for transition metal catalysts. researchgate.netresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring can effectively chelate metal ions, and the N-H proton can participate in proton-coupled electron transfer (PCET) processes, making them highly valuable in catalysis. nih.gov

For this compound, its potential as a ligand is an exciting frontier. The alkyl substituents (diethyl and methyl groups) can enhance the solubility of its metal complexes in organic media and influence the steric and electronic environment of the metal center, thereby tuning catalytic activity and selectivity.

Future research in this area will likely focus on:

Transfer Hydrogenation: Pyrazole ligands have been shown to improve the efficiency of manganese and ruthenium catalysts for transfer hydrogenation reactions, which are crucial for the reduction of ketones, aldehydes, and imines. rsc.orgcore.ac.uk Complexes of this compound could be synthesized and screened for activity in these important organic transformations.

Oxidation Catalysis: Copper and cobalt complexes featuring pyrazole-based ligands have been investigated as catalysts for oxidation reactions, such as the oxidation of catechol to o-quinone or the peroxidative oxidation of alkanes. unl.ptbohrium.com The specific substitution pattern of this compound could offer unique stability and reactivity to metal complexes in these oxidative cycles.

Polymerization Reactions: Titanium complexes with pyrazole ligands have demonstrated significantly enhanced catalytic activity for the ring-opening polymerization of L-lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.org The steric bulk provided by the diethyl groups in this compound could influence the stereoselectivity and molecular weight of the resulting polymers.

Table 2: Potential Catalytic Applications for this compound Ligands

| Catalytic Reaction | Metal Center | Role of Pyrazole Ligand | Potential Advantage of this compound |

|---|---|---|---|

| Transfer Hydrogenation | Manganese (Mn), Ruthenium (Ru) | Stabilizes the metal center, facilitates hydrogen transfer. rsc.orgcore.ac.uk | Alkyl groups can enhance solubility and tune the electronic properties of the catalyst. |

| Alkane Oxidation | Cobalt (Co) | Forms a stable complex precursor for the catalytic cycle. unl.pt | The sterically hindered nature could improve catalyst longevity and product selectivity. |

| Catechol Oxidation | Copper (Cu) | Models the active site of catecholase enzymes, facilitates oxidation. bohrium.com | Provides a specific coordination environment to tune the catalytic oxidation rate. |

| Ring-Opening Polymerization | Titanium (Ti) | Cooperates with the metal center to activate the monomer and enhance catalytic activity. rsc.org | Steric hindrance from the ethyl groups may influence polymer properties like molecular weight and tacticity. |

Rational Design of Derivatives for Targeted Chemical Applications

The pyrazole nucleus is considered a "privileged scaffold" in medicinal and agricultural chemistry, meaning it is a molecular framework that can be derivatized to interact with a wide range of biological targets. nih.govnih.gov The metabolic stability of the pyrazole ring makes it an attractive core for developing new active compounds. nih.gov By strategically modifying the this compound structure, new molecules can be designed for specific, high-value applications.

Key strategies for derivative design include: